![molecular formula C9H12ClF2NO B6221855 2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride CAS No. 2758000-97-2](/img/no-structure.png)
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride
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Overview
Description
2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride, commonly referred to as DFMA HCl, is a synthetic compound that has been used in scientific research for a number of years. It is an analogue of the neurotransmitter dopamine and is structurally similar to the psychostimulant drug methylphenidate. DFMA HCl has been studied for its potential to act as a dopamine reuptake inhibitor, as well as its ability to modulate monoamine transporters.
Scientific Research Applications
DFMA HCl has been used in scientific research to study the effects of dopamine reuptake inhibition. It has been used to study the effects of monoamine transporters, as well as its potential to act as an agonist or antagonist at the dopamine transporter. Additionally, DFMA HCl has been used to study the effects of psychostimulants on behavior and cognition.
Mechanism of Action
DFMA HCl acts as a dopamine reuptake inhibitor, which means it inhibits the reuptake of dopamine from the synaptic cleft. This increases the amount of dopamine in the synaptic cleft, which can lead to an increase in dopaminergic activity. DFMA HCl can also act as an agonist or antagonist at the dopamine transporter, depending on the concentration of the compound.
Biochemical and Physiological Effects
DFMA HCl has been shown to have a number of biochemical and physiological effects. It has been shown to increase locomotor activity, as well as modulate monoamine transporters. Additionally, DFMA HCl has been shown to increase dopamine levels in the brain, which can lead to an increase in dopaminergic activity.
Advantages and Limitations for Lab Experiments
DFMA HCl has a number of advantages and limitations for lab experiments. One advantage of using DFMA HCl is that it is a synthetic compound, which makes it easier to obtain and use in a laboratory setting. Additionally, DFMA HCl has been extensively studied and its effects are well-known, which makes it a useful tool for scientific research. However, DFMA HCl can be toxic when used in large doses and should be handled with caution.
Future Directions
There are a number of potential future directions for research on DFMA HCl. One potential direction is to study its potential to act as a dopamine agonist or antagonist at different concentrations. Additionally, further research could be done to study the effects of DFMA HCl on behavior and cognition. Additionally, further research could be done to study the effects of DFMA HCl on other neurotransmitters, such as serotonin and norepinephrine. Finally, further research could be done to study the potential therapeutic applications of DFMA HCl.
Synthesis Methods
DFMA HCl can be synthesized in a laboratory setting by reacting 2,4-difluoro-3-methoxyphenylacetic acid with 1-aminoethane hydrochloride in an acidic environment. This reaction is known as a Friedel-Crafts acylation reaction and produces DFMA HCl as a white solid.
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(2,4-difluoro-3-methoxyphenyl)ethan-1-amine hydrochloride involves the reaction of 2,4-difluoro-3-methoxybenzaldehyde with ethylamine followed by reduction of the resulting imine to yield the target compound.", "Starting Materials": [ "2,4-difluoro-3-methoxybenzaldehyde", "ethylamine", "sodium borohydride", "hydrochloric acid", "water", "ethyl acetate" ], "Reaction": [ "Step 1: 2,4-difluoro-3-methoxybenzaldehyde is reacted with ethylamine in the presence of hydrochloric acid to form the imine intermediate.", "Step 2: The imine intermediate is reduced using sodium borohydride to yield the amine intermediate.", "Step 3: The amine intermediate is treated with hydrochloric acid to form the hydrochloride salt of the target compound.", "Step 4: The hydrochloride salt is isolated by filtration and washed with water and ethyl acetate." ] } | |
CAS RN |
2758000-97-2 |
Molecular Formula |
C9H12ClF2NO |
Molecular Weight |
223.6 |
Purity |
95 |
Origin of Product |
United States |
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